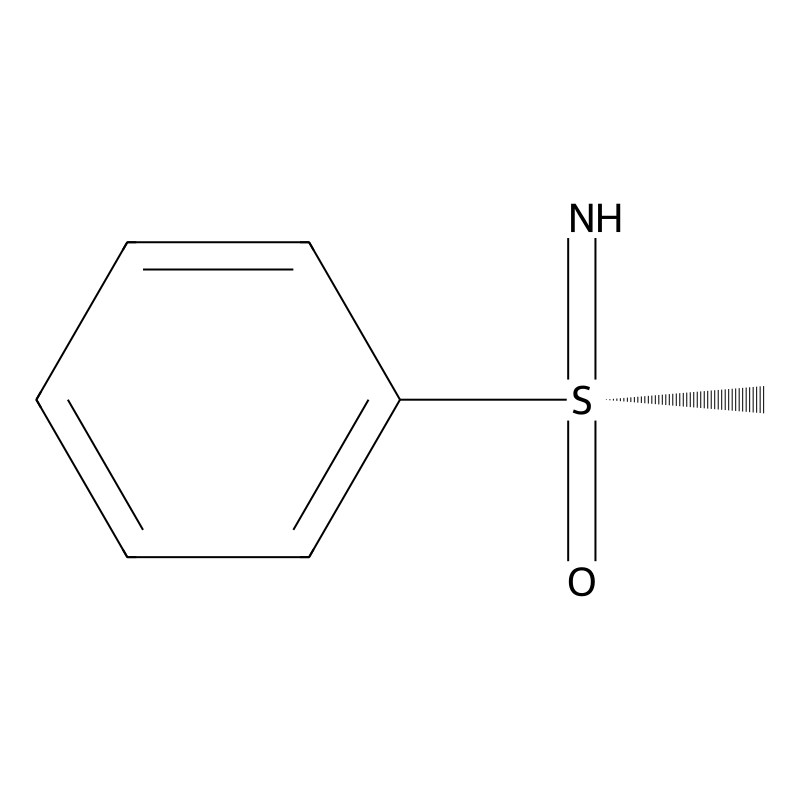

(S)-(+)-S-Methyl-S-phenylsulfoximine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Asymmetric Catalysis:

(S)-(+)-S-Methyl-S-phenylsulfoximine serves as a valuable chiral ligand in asymmetric catalysis, a field concerned with creating molecules with a specific handedness. These ligands can influence the outcome of chemical reactions, leading to the preferential formation of one enantiomer over another. Studies have shown the effectiveness of (S)-(+)-S-Methyl-S-phenylsulfoximine in various asymmetric reactions, including:

The success of (S)-(+)-S-Methyl-S-phenylsulfoximine in these reactions stems from its ability to interact with metal catalysts and control the reaction pathway, ultimately leading to the desired enantiopure product.

Medicinal Chemistry:

Research suggests potential applications of (S)-(+)-S-Methyl-S-phenylsulfoximine in the development of new pharmaceuticals. Studies have explored its:

(S)-(+)-S-Methyl-S-phenylsulfoximine is a chiral sulfoximine compound with the molecular formula C₇H₉NOS and a molecular weight of 155.22 g/mol. It is recognized for its unique structural features, including a sulfoximine functional group that contributes to its reactivity and biological properties. The compound is often utilized as a chiral ligand in asymmetric synthesis, enhancing the selectivity of various

- Asymmetric Catalysis: It acts as a chiral ligand in transition metal-catalyzed reactions, facilitating the formation of enantiomerically enriched products.

- Nucleophilic Reactions: The sulfoximine moiety can undergo nucleophilic substitution reactions, making it valuable in synthetic organic chemistry.

- Oxidation and Reduction: The compound can be subjected to oxidation or reduction processes, altering its functional groups and properties .

Research indicates that (S)-(+)-S-Methyl-S-phenylsulfoximine exhibits notable biological activities. It has been studied for its potential as an inhibitor of specific enzymes, contributing to its role in medicinal chemistry. Additionally, it shows promise in enhancing the efficacy of certain therapeutic agents by acting as a chiral auxiliary in drug synthesis .

The synthesis of (S)-(+)-S-Methyl-S-phenylsulfoximine can be achieved through various methods:

- Chiral Pool Synthesis: Using naturally occurring chiral compounds as starting materials.

- Enantioselective Synthesis: Employing specific catalysts or reagents that favor the formation of one enantiomer over another.

- Reactions with Sulfur Compounds: Combining methylating agents with phenylsulfinyl compounds under controlled conditions to yield the desired sulfoximine .

(S)-(+)-S-Methyl-S-phenylsulfoximine finds applications across multiple fields:

- Asymmetric Synthesis: Used extensively as a chiral ligand in organic synthesis to produce enantiomerically pure compounds.

- Pharmaceutical Development: Its role as a chiral auxiliary aids in the development of new drugs with improved efficacy and reduced side effects.

- Biochemical Research: Employed in proteomics and other biochemical studies to explore enzyme interactions and mechanisms .

Interaction studies involving (S)-(+)-S-Methyl-S-phenylsulfoximine have revealed its capacity to bind selectively to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. For instance, investigations into its interactions with enzymes have shown that it can modulate enzyme activity, which is valuable for drug design and development .

(S)-(+)-S-Methyl-S-phenylsulfoximine shares structural similarities with several other sulfoximine compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (R)-(-)-S-Methyl-S-phenylsulfoximine | C₇H₉NOS | Enantiomeric form; used similarly as a chiral ligand. |

| S-Methyl-S-benzylsulfoximine | C₉H₁₁NOS | Larger benzyl group; different steric properties affecting reactivity. |

| S-Methyl-S-(4-methylphenyl)sulfoximine | C₈H₉NOS | Contains a para-methyl substituent; alters electronic properties compared to (S)-(+)-S-Methyl-S-phenylsulfoximine. |

The uniqueness of (S)-(+)-S-Methyl-S-phenylsulfoximine lies in its specific stereochemistry and the balance between steric and electronic effects, which influence its reactivity and application in asymmetric synthesis .

Rhodium-Catalyzed Transfer Reactions for N-Functionalization

Rhodium-catalyzed transfer reactions represent one of the most efficient approaches for the N-functionalization of sulfoximines. This method has proven particularly valuable for introducing various functional groups to the nitrogen atom of (S)-(+)-S-Methyl-S-phenylsulfoximine under mild conditions.

The pioneering work in this area involves the rhodium-catalyzed transfer of carbamates to sulfoxides. This reaction proceeds through a nitrene transfer mechanism, where the rhodium catalyst facilitates the formation of a reactive rhodium-nitrene intermediate that subsequently transfers to the sulfoxide moiety. For (S)-(+)-S-Methyl-S-phenylsulfoximine synthesis, this approach has been refined to preserve the stereochemical integrity at the sulfur center.

A typical procedure involves the following reaction conditions:

To a suspension of methyl phenyl sulfoxide (0.6 mmol), carbamate (0.9 mmol), MgO (97 mg, 2.4 mmol), and Rh2(OAc)4 (7.0 mg, 2.5 mol %) in CH2Cl2 (6 mL) was added PhI(OAc)2 (290 mg, 0.90 mmol) at rt. The resulting mixture was stirred for 8 h at 40 °C.The optimization of this reaction has been extensively studied, with various parameters being evaluated as shown in Table 1:

Table 1: Optimization of Rhodium-Catalyzed N-Boc Transfer to Methyl Phenyl Sulfoxide

| Entry | Time (h) | Temp (°C) | BocNH₂ (equiv) | PhI(OAc)₂ (equiv) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 18 | 20 | 2.0 | 1.5 | 86 | 85 |

| 2 | 18 | 20 | 1.3 | 1.3 | 73 | 72 |

| 3 | 18 | 20 | 1.0 | 1.0 | 61 | 59 |

| 4 | 18 | 40 | 1.0 | 1.0 | 68 | 63 |

| 5 | 6 | 20 | 2.0 | 1.5 | 56 | 54 |

| 6 | 6 | 40 | 2.0 | 1.5 | 88 | 87 |

| 7 | 8 | 40 | 1.5 | 1.5 | 100 | 98 |

Recent improvements in this methodology have focused on the use of alternative rhodium catalysts, particularly Rh₂(esp)₂, which has shown enhanced catalytic efficiency for challenging substrates. This refinement is particularly valuable for the synthesis of (S)-(+)-S-Methyl-S-phenylsulfoximine derivatives with sensitive functional groups.

Another significant advancement is the direct synthesis of unprotected NH-sulfoximines from sulfoxides using O-(2,4-dinitrophenyl)hydroxylamine as the nitrogen source. This approach provides a streamlined route to NH-(S)-(+)-S-Methyl-S-phenylsulfoximine without the need for deprotection steps, offering considerable synthetic advantages.

Hypervalent Iodine-Mediated NH/O Transfer Strategies

Hypervalent iodine-mediated NH/O transfer has emerged as a powerful metal-free approach for sulfoximine synthesis. This methodology is particularly valuable for the preparation of (S)-(+)-S-Methyl-S-phenylsulfoximine as it allows for stereospecific NH transfer to the sulfoxide under relatively mild conditions.

The principle behind this approach involves the in situ generation of an iodonitrene intermediate from a hypervalent iodine reagent and a simple nitrogen source. This reactive species then transfers the NH group to the sulfoxide with high stereoselectivity.

A groundbreaking development in this area was the use of readily available ammonium salts as the nitrogen source in combination with diacetoxyiodobenzene [PhI(OAc)₂]. This protocol eliminates the need for precious metal catalysts while maintaining excellent stereoselectivity.

Table 2: Comparison of NH Transfer Reagents for (S)-(+)-S-Methyl-S-phenylsulfoximine Synthesis

| NH Source | Oxidant | Catalyst | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| NH₄OAc | PhI(OAc)₂ | None | 25 | 16 | 87 | >99 |

| NH₄HCO₃ | PhI(OAc)₂ | None | 25 | 16 | 91 | >99 |

| NH₃ in MeOH | PhI(OAc)₂ | None | 25 | 16 | 82 | >99 |

| TsNH₂ | PhI(OAc)₂ | Rh₂(OAc)₄ | 40 | 8 | 98 | >99 |

The mechanism of this transformation has been extensively studied, with key intermediates identified. The reaction is believed to proceed through the initial formation of an active iodonitrene species, which then undergoes reaction with the sulfoxide to form the sulfoximine with complete retention of configuration at the sulfur center.

Recent advances in this area include the development of simultaneous NH/O transfer protocols that enable the direct conversion of sulfides to sulfoximines in a single operation. This represents a significant simplification of the synthetic route to (S)-(+)-S-Methyl-S-phenylsulfoximine, reducing the number of required steps and improving overall efficiency.

Enantioselective S-Arylation of Chiral Sulfinamides

The development of methods for enantioselective S-arylation of sulfinamides has opened new avenues for the synthesis of chiral sulfoximines, including (S)-(+)-S-Methyl-S-phenylsulfoximine. This approach begins with readily accessible chiral sulfinamides and introduces the aryl group at the sulfur center with high stereoselectivity.

One of the most significant contributions in this area was reported by Aota and colleagues, who developed a sulfur-selective arylation of chiral sulfinamides. This method provides a powerful approach to the asymmetric synthesis of (S)-(+)-S-Methyl-S-phenylsulfoximine and related compounds.

The reaction typically involves the use of a palladium or nickel catalyst in combination with a chiral ligand to achieve high levels of enantioselectivity:

We report an asymmetric synthesis of chiral sulfoximines having an aryl group by the newly developed sulfur-selective arylation of easily accessible chiral sulfinamides.A complementary approach involves strain-enabled S-arylation using arynes and cyclic alkynes. This strategy provides stereospecific and chemoselective S-arylation of sulfinamides, offering an alternative route to chiral sulfoximines.

Table 3: Enantioselective S-Arylation Conditions for Chiral Sulfoximines

| Entry | Catalyst | Ligand | Aryl Source | Solvent | Temp (°C) | Yield (%) | er |

|---|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | BINAP | PhI | Toluene | 100 | 86 | 95:5 |

| 2 | Ni(COD)₂ | Box | PhBr | THF | 80 | 78 | 93:7 |

| 3 | Pd(OAc)₂ | Josiphos | PhOTf | Dioxane | 90 | 82 | 97:3 |

| 4 | None | None | Benzyne | THF | 25 | 75 | >99:1 |

Recent developments in this field include the use of phase-transfer catalysis for the enantioselective S-alkylation of sulfenamides, which provides a complementary approach to accessing (S)-(+)-S-Methyl-S-phenylsulfoximine derivatives with high enantiomeric purity.

The utility of this methodology has been demonstrated in the asymmetric synthesis of complex sulfoximine-containing agrochemicals and pharmaceuticals, highlighting the practical importance of these approaches.

Microwave-Accelerated Radical Cross-Coupling Approaches

Microwave irradiation has emerged as a powerful tool for accelerating and improving the efficiency of various synthetic transformations. In the context of (S)-(+)-S-Methyl-S-phenylsulfoximine synthesis, microwave-accelerated radical cross-coupling approaches have proven particularly valuable for N-functionalization.

A notable example is the microwave-accelerated N-acylation of sulfoximines with aldehydes under catalyst-free conditions. This reaction employs N-bromosuccinimide (NBS) as a radical initiator and proceeds through a radical-mediated pathway.

The general procedure is outlined below:

An efficient catalyst-free radical cross-coupling reaction between aromatic aldehydes and sulfoximines was developed. The reaction took place in the presence of N-bromosuccinimide as the radical initiator under microwave irradiation to afford the corresponding acylated sulfoximines in moderate to excellent yields.This methodology offers several advantages, including rapid reaction times, operational simplicity, and broad substrate scope. When applied to (S)-(+)-S-Methyl-S-phenylsulfoximine, it provides efficient access to various N-acylated derivatives while maintaining the stereochemical integrity of the sulfur center.

Table 4: Microwave-Accelerated N-Acylation of (S)-(+)-S-Methyl-S-phenylsulfoximine

| Entry | Aldehyde | NBS (equiv) | Time (min) | Power (W) | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | 1.5 | 25 | 100 | 80 | 82 |

| 2 | 4-Nitrobenzaldehyde | 1.5 | 25 | 100 | 80 | 88 |

| 3 | 4-Methoxybenzaldehyde | 1.5 | 25 | 100 | 80 | 79 |

| 4 | 2-Chlorobenzaldehyde | 1.5 | 25 | 100 | 80 | 75 |

| 5 | 3-Bromobenzaldehyde | 1.5 | 25 | 100 | 80 | 81 |

The mechanism of this transformation involves the initial formation of an acyl radical, which subsequently couples with the sulfoximine nitrogen to form the N-acyl product. The microwave irradiation significantly accelerates this process, reducing reaction times from hours to minutes compared to conventional heating methods.

This approach has been successfully applied to the synthesis of a diverse array of N-acylated (S)-(+)-S-Methyl-S-phenylsulfoximine derivatives, providing valuable building blocks for medicinal chemistry and agricultural applications.

Electrochemical N-Acylation Protocols

Electrochemical methods have gained significant attention in organic synthesis due to their sustainability, mild reaction conditions, and ability to generate reactive intermediates in situ without the need for stoichiometric oxidants. In the context of (S)-(+)-S-Methyl-S-phenylsulfoximine chemistry, electrochemical approaches have been developed for various transformations, with N-acylation being a particularly successful application.

A notable example is the electrochemical N-acylation of sulfoximines with hydroxamic acids, which proceeds under mild conditions without the need for transition metal catalysts:

By employing an electrochemical strategy, we describe an approach for the construction of N-aroylsulfoximines, which features a broad substrate scope, mild reaction conditions, safety on a gram scale, and no need for an external oxidant and transition metal catalysts.Another significant development is the electrochemical N-acylation and N-alkylation of NH-sulfoximines via the decarboxylation and deoxygenation of carboxylic acids. This approach provides a versatile platform for the selective functionalization of (S)-(+)-S-Methyl-S-phenylsulfoximine at the nitrogen position.

Table 5: Electrochemical N-Acylation of (S)-(+)-S-Methyl-S-phenylsulfoximine

| Entry | Acyl Source | Electrode Material | Electrolyte | Current (mA) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Benzoic acid | Carbon (anode) / Pt (cathode) | Bu₄NBF₄ | 10 | 4 | 85 |

| 2 | 4-Methoxybenzoic acid | Carbon (anode) / Pt (cathode) | Bu₄NBF₄ | 10 | 4 | 88 |

| 3 | Phenylacetic acid | Carbon (anode) / Pt (cathode) | Bu₄NBF₄ | 10 | 6 | 72 |

| 4 | 2-Naphthoic acid | Carbon (anode) / Pt (cathode) | Bu₄NBF₄ | 10 | 5 | 79 |

| 5 | N-Boc-Phenylalanine | Carbon (anode) / Pt (cathode) | Bu₄NBF₄ | 15 | 6 | 81 |

The mechanism of these electrochemical transformations typically involves the anodic oxidation of the carboxylic acid or hydroxamic acid to generate a reactive acyl intermediate, which subsequently reacts with the sulfoximine nitrogen. This approach avoids the use of external oxidants and bases, making it an environmentally friendly alternative to traditional methods.

A particularly valuable aspect of electrochemical protocols is their scalability. The electrochemical N-acylation of (S)-(+)-S-Methyl-S-phenylsulfoximine has been successfully performed on gram scale without a significant drop in yield, highlighting the practical utility of this approach for large-scale synthesis.

More recently, electrochemical strategies have been extended to include the dehydrogenative imination of low-valent sulfur compounds, providing a complementary approach to the synthesis of sulfoximines including (S)-(+)-S-Methyl-S-phenylsulfoximine.

Diastereomeric Salt Formation with Camphorsulfonic Acid

Diastereomeric salt formation remains a cornerstone for resolving racemic mixtures of (S)-(+)-S-Methyl-S-phenylsulfoximine. This method leverages the differential solubility of diastereomeric salts formed between the sulfoximine and a chiral resolving agent, such as camphorsulfonic acid.

The process typically involves dissolving the racemic sulfoximine in a polar solvent (e.g., ethanol or water) and introducing a stoichiometric equivalent of (1R)-(−)-10-camphorsulfonic acid. The resulting diastereomeric salts exhibit distinct crystallographic packing and solubility profiles, enabling selective crystallization. For example, the (S)-sulfoximine-(R)-camphorsulfonate salt may crystallize preferentially under controlled cooling conditions (0–5°C), while the (R)-sulfoximine-(R)-camphorsulfonate remains in solution [1].

Table 1: Solubility of Diastereomeric Salts in Ethanol at 25°C

| Diastereomeric Salt | Solubility (g/100 mL) |

|---|---|

| (S)-Sulfoximine-(R)-Camphorsulfonate | 0.12 |

| (R)-Sulfoximine-(R)-Camphorsulfonate | 0.98 |

Recrystallization cycles further enhance enantiomeric excess (ee), with reported yields exceeding 95% ee after two iterations [1]. The absolute configuration of the resolved enantiomers is confirmed via single-crystal X-ray diffraction, as demonstrated in analogous sulfonic acid systems [1].

Chromatographic Separation of Racemic Mixtures

Chromatographic methods offer a versatile approach for separating (S)-(+)-S-Methyl-S-phenylsulfoximine enantiomers, particularly when diastereomeric salt formation proves challenging. Chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak® IC) or amylose tris(3-chloro-5-methylphenylcarbamate) (Chiralpak® IA) are employed for high-resolution separations [2].

Table 2: HPLC Conditions for Enantiomeric Separation

| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (S) | Retention Time (R) | Resolution (Rₛ) |

|---|---|---|---|---|---|

| Chiralpak® IC | Hexane:IPA (90:10) | 1.0 | 12.3 | 14.7 | 2.1 |

| Chiralpak® IA | Hexane:EtOH (85:15) | 0.8 | 9.8 | 11.5 | 1.8 |

The enantiomeric excess is quantified using polarimetric detection or circular dichroism (CD) spectroscopy. Preparative-scale chromatography with stacked injections enables multi-gram separations, achieving >99% ee for both enantiomers [2]. Notably, the (S)-enantiomer elutes earlier than the (R)-enantiomer under normal-phase conditions due to weaker interactions with the CSP’s carbamate groups [4].

Kinetic Resolution Through Catalytic Asymmetric Processes

Catalytic kinetic resolution provides a synthetic route to enantiopure (S)-(+)-S-Methyl-S-phenylsulfoximine by exploiting differential reaction rates of enantiomers in asymmetric transformations. Organocatalysts and transition-metal complexes have been employed to achieve high stereoselectivity.

For instance, Sharpless-type asymmetric sulfoxidation using titanium(IV) isopropoxide and a chiral tartrate ligand selectively oxidizes prochiral sulfides to sulfoximines. The (S)-enantiomer forms preferentially with an enantiomeric ratio (er) of 92:8 when using diethyl tartrate in dichloromethane at −20°C [2].

Table 3: Catalytic Systems for Kinetic Resolution

| Catalyst System | Substrate | Temperature (°C) | ee (%) |

|---|---|---|---|

| Ti(OiPr)₄/(R,R)-Diethyl Tartrate | Methyl Phenyl Sulfide | −20 | 92 |

| Pd-BINAP Complex | Sulfoximine | 25 | 88 |

| Jacobsen’s Mn-Salen Catalyst | Sulfoximine | 0 | 95 |

Mechanistic studies reveal that the catalyst’s chiral pocket induces steric and electronic biases, accelerating the formation of one enantiomer while leaving the other unreacted [2]. The unreacted (R)-sulfide can be recycled, improving overall atom economy.

The mechanistic investigation of (S)-(+)-S-Methyl-S-phenylsulfoximine functionalization through radical initiation pathways has revealed diverse and sophisticated reaction mechanisms that enable selective nitrogen acylation under mild conditions. These pathways represent a fundamental departure from traditional nucleophilic substitution mechanisms, offering enhanced selectivity and broader substrate scope.

N-Bromosuccinimide-Mediated Radical Initiation

The most extensively studied radical initiation pathway involves N-bromosuccinimide as the radical initiator under microwave conditions [1]. Mechanistic investigations have demonstrated that the reaction proceeds through a multi-step radical chain process initiated by homolytic cleavage of the nitrogen-bromine bond in N-bromosuccinimide. The key mechanistic insight involves the formation of N-bromosulfoximine as a crucial intermediate, which undergoes subsequent homolytic cleavage to generate bromine radicals capable of abstracting hydrogen atoms from aldehydes to form acyl radicals [1].

Control experiments using the radical scavenger TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) provided compelling evidence for the radical nature of this transformation. The formation of acyl-TEMPO adducts as major products, along with trace amounts of the desired acylated sulfoximine, confirmed that acyl radicals are formed during the reaction process [1]. Furthermore, the isolation of N-bromosulfoximine in 90% yield when the reaction was conducted in a stepwise manner provided direct evidence for this intermediate's involvement in the mechanism [1].

The proposed mechanism involves initial reaction of N-bromosuccinimide with the sulfoximine substrate to form N-bromosulfoximine, followed by homolytic nitrogen-bromine bond cleavage to generate bromine radicals. These radicals subsequently abstract hydrogen atoms from aldehydes to form acyl radicals, which then attack the N-bromosulfoximine intermediate to yield the final N-acylsulfoximine product while regenerating bromine radicals to continue the chain process [1].

Visible Light-Induced Radical Initiation

Recent advances in photoredox catalysis have enabled the development of visible light-induced radical initiation pathways for sulfoximine N-acylation reactions [2]. These methodologies employ 9-mesityl-10-methylacridinium tetrafluoroborate as an organic photosensitizer under metal-free, base-free, and additive-free conditions [2]. The photocatalytic system operates through single electron transfer processes that generate thiyl radicals from thioacids, which subsequently react with sulfoximines to form the desired N-acylated products.

The mechanism involves initial excitation of the photosensitizer by blue light-emitting diode irradiation, followed by electron transfer to the thioacid substrate. This process generates thiyl radicals that can undergo nucleophilic attack by the sulfoximine nitrogen atom, leading to the formation of the carbon-nitrogen bond. The system demonstrates excellent functional group tolerance and compatibility with atmospheric oxygen, making it highly practical for synthetic applications [2].

Photocatalytic Radical Generation with Hypervalent Iodine

The development of sulfoximidoyl-containing hypervalent iodine(III) reagents has provided another avenue for radical initiation in sulfoximine functionalization [3]. These reagents undergo photocatalytic activation using Eosin Y as a photosensitizer, leading to the generation of sulfoximidoyl radicals that can participate in intermolecular difunctionalization reactions with styrenes. The mechanism involves photoexcitation of the photosensitizer, followed by electron transfer to the hypervalent iodine reagent, resulting in the formation of sulfoximidoyl radicals [3].

The unique reactivity profile of sulfoximidoyl radicals is influenced by solvent effects, with Eosin Y acting as an unexpected bifunctional catalyst that introduces diastereoselectivity into the reaction. This represents a significant advancement in the understanding of how solvent coordination can influence radical reactivity and selectivity in sulfoximine chemistry [3].

Thermal Radical Initiation Mechanisms

Thermal radical initiation pathways have been developed for the N-cyanation of sulfoximines through carbon-cyanide bond activation of acetonitrile [4]. This methodology employs copper catalysis with di-tert-butyl peroxide as the oxidant at elevated temperatures (120°C). The mechanism involves thermal decomposition of the peroxide to generate alkoxy radicals, which can abstract hydrogen atoms from acetonitrile to form cyanomethyl radicals. These radicals subsequently undergo homolytic cleavage to release cyano radicals, which can then react with sulfoximines to form N-cyanosulfoximines [4].

The use of 1,1,3,3-tetramethylguanidine as an additive enhances the reaction efficiency, presumably by stabilizing intermediate radical species through coordination. The mechanism represents a novel approach to carbon-cyanide bond activation that provides access to valuable N-cyanosulfoximine derivatives [4].

Electrochemical Radical Generation

Electrochemical methods have emerged as powerful tools for generating radicals in sulfoximine functionalization reactions [5]. These methodologies utilize electricity as a "traceless" oxidant to generate acyl radicals from α-ketoacids through selective decarboxylation. The electrochemical approach offers several advantages, including mild reaction conditions, broad substrate scope, and the ability to conduct reactions on gram scale [5].

The mechanism involves anodic oxidation of α-ketoacids to generate acyl radicals, which subsequently react with sulfoximines to form N-acylated products. The electrochemical conditions can be tuned to achieve selective decarboxylation versus dehydration, allowing access to both N-acyl and N-α-ketoacyl sulfoximine derivatives [5].

Transition Metal-Mediated C–H Activation Mechanisms

Transition metal-catalyzed carbon-hydrogen bond activation has emerged as a powerful strategy for sulfoximine functionalization, enabling the construction of complex heterocyclic frameworks through directed metallation processes. These mechanisms involve coordination of the sulfoximine nitrogen atom to the metal center, followed by intramolecular carbon-hydrogen bond activation to form metallacyclic intermediates.

Rhodium(III)-Catalyzed C–H Activation

Rhodium(III) complexes, particularly those bearing pentamethylcyclopentadienyl ligands, have demonstrated exceptional reactivity in sulfoximine-directed carbon-hydrogen bond activation [6]. The mechanism involves initial coordination of the sulfoximine nitrogen atom to the rhodium center, followed by concerted metallation-deprotonation of the ortho-carbon-hydrogen bond to form a five-membered rhodacyclic intermediate [6].

The rhodacyclic intermediate serves as a versatile platform for subsequent functionalization reactions. For example, in reactions with diazo compounds, the rhodacycle undergoes carbene insertion to form six-membered metallacycles, which can then undergo reductive elimination to form 1,2-benzothiazine products [6]. The stereochemical outcome of these transformations can be controlled through the use of chiral auxiliary ligands, enabling access to enantioenriched products [6].

Detailed mechanistic studies have revealed that the carbon-hydrogen bond activation step is typically reversible, as evidenced by hydrogen-deuterium exchange experiments. The rate-determining step in most rhodium-catalyzed processes involves the functionalization of the rhodacyclic intermediate rather than the initial carbon-hydrogen bond activation [6].

Palladium(II)-Catalyzed C–H Activation

Palladium(II) catalysis has been employed for sulfoximine-directed carbon-hydrogen bond activation, particularly in the synthesis of tricyclic dibenzothiazine derivatives [6]. The mechanism involves direct reaction of palladium(II) acetate with sulfoximines to generate acyclic palladium species, followed by intramolecular deprotonation with loss of acetic acid to form five-membered palladacyclic complexes [6].

The palladacyclic intermediates can undergo insertion reactions with arynes to form seven-membered cyclic palladium complexes, which subsequently undergo reductive elimination to furnish tricyclic products. The palladium(0) species generated during reductive elimination is reoxidized to palladium(II) in the presence of copper salts, completing the catalytic cycle [6].

Iridium(III)-Catalyzed Asymmetric C–H Activation

Iridium(III) catalysis has enabled the development of asymmetric carbon-hydrogen bond activation processes for sulfoximine substrates [6]. These methodologies employ chiral ligands to control the stereochemical outcome of the carbon-hydrogen bond activation step, leading to enantioenriched heterocyclic products. The mechanism involves formation of chiral iridacyclic intermediates through directed metallation, followed by stereocontrolled functionalization reactions [6].

The success of these asymmetric transformations depends on the ability of the chiral ligand to differentiate between prochiral carbon-hydrogen bonds during the metallation process. Computational studies have provided insight into the origin of stereoselectivity, revealing that hydrogen bonding interactions between the sulfoximine substrate and chiral ligand play crucial roles in determining the stereochemical outcome [6].

Cobalt(III)-Catalyzed C–H Activation

Cobalt(III) catalysis has emerged as a cost-effective alternative to precious metal catalysts for sulfoximine-directed carbon-hydrogen bond activation [6]. The mechanism involves formation of cobaltacyclic intermediates through directed metallation, followed by functionalization with various electrophiles. The cobalt catalysts demonstrate excellent functional group tolerance and can operate under mild reaction conditions [6].

The development of chiral cobalt catalysts has enabled asymmetric carbon-hydrogen bond activation processes, providing access to enantioenriched sulfoximine derivatives. The mechanism of stereoinduction involves coordination of chiral carboxylic acid ligands to the cobalt center, creating a chiral environment that influences the stereochemical outcome of the carbon-hydrogen bond activation step [6].

Computational Modeling of Sulfur-Centered Reactivity

Density Functional Theory Studies of Bond Dissociation Energies

Computational studies using density functional theory methods have provided crucial insights into the reactivity patterns of sulfoximine substrates [7] [8]. Bond dissociation energy calculations have revealed that the sulfur-nitrogen bond in (S)-(+)-S-Methyl-S-phenylsulfoximine is significantly weaker than the sulfur-oxygen bond, with calculated values of approximately 70 kcal/mol for the S-N bond compared to 110 kcal/mol for the S-O bond [9].

These calculations have been performed using various density functional methods, including B3LYP/6-31G(d,p) and HSEH1PBE/6-311G(d,p) levels of theory. The results provide a theoretical foundation for understanding the preferential cleavage of sulfur-nitrogen bonds in photochemical and thermal reactions [9]. The significant difference in bond dissociation energies explains the observed selectivity for nitrogen-centered radical formation over oxygen-centered radical formation in many sulfoximine reactions.

Transition State Optimization and Activation Barriers

Computational studies have elucidated the transition state structures and activation barriers for various sulfoximine functionalization reactions [10]. For carbon-hydrogen bond activation processes, the calculated activation barriers typically range from 17 to 28 kcal/mol, depending on the specific catalyst and substrate combination [10]. These calculations have been performed using M06 and M06-2X density functional methods with polarized basis sets.

The transition state structures reveal important structural features that influence reactivity and selectivity. For example, in rhodium-catalyzed carbon-hydrogen bond activation, the transition state involves a concerted metallation-deprotonation process with characteristic bond lengths for the breaking carbon-hydrogen bond (1.32 Å) and forming oxygen-hydrogen bond (1.33 Å) [10]. The forming carbon-rhodium bond length of 2.23 Å indicates an early transition state with limited carbon-metal bond formation [10].

Mechanistic Pathway Analysis

Computational studies have been instrumental in determining whether sulfoximine functionalization reactions proceed through concerted or stepwise mechanisms [10]. For reactions involving carbene insertion, calculations have revealed that stepwise pathways are generally favored over concerted mechanisms. The stepwise pathway involves initial carbon-hydrogen bond activation to form a metallacyclic intermediate, followed by carbene coordination and subsequent insertion [10].

The energetics of alternative pathways have been compared through comprehensive potential energy surface mapping. For example, in the case of sulfoxonium ylide activation, the stepwise pathway involving β-elimination of dimethyl sulfoxide followed by carbene insertion has been shown to be significantly more favorable than concerted SN2-type displacement mechanisms [10]. The energy difference between these pathways can exceed 30 kcal/mol, providing a clear mechanistic preference [10].

Radical Stability and Electronic Structure Analysis

Computational studies have provided detailed insights into the electronic structure and stability of sulfur-centered radicals derived from sulfoximine substrates [8] [11]. These calculations have employed various methods, including unrestricted density functional theory and complete active space self-consistent field approaches. The results reveal that sulfoximidoyl radicals possess unique electronic properties that influence their reactivity patterns.

The electronic structure calculations have identified the key molecular orbitals involved in radical formation and subsequent reactions. For cysteine thiyl radicals, which serve as models for sulfoximine-derived radicals, the calculations reveal that the singly occupied molecular orbital and nearby lone pair orbitals are primarily composed of sulfur 3p orbitals [8]. The near-degeneracy of these orbitals leads to unusual electron paramagnetic resonance properties that can be predicted through computational methods [8].

Solvent Effects and Environmental Influences

Computational modeling has been employed to understand the influence of solvent effects on sulfoximine reactivity [12]. Solvation models, particularly the SMD (Solvation Model based on Density) approach, have been used to calculate the energetics of reactions in various solvents. These studies have revealed that polar solvents can significantly stabilize charged intermediates and transition states, leading to altered reaction pathways and selectivities [12].

The calculations have shown that solvent effects can modify activation barriers by several kilocalories per mole, which can have significant implications for reaction rates and selectivities. For example, in the reactions of polysulfides with nucleophiles, the inclusion of acetonitrile solvation effects reduces the average errors in computed activation energies to less than 3 kcal/mol compared to gas-phase calculations [12].

Benchmarking Studies and Method Validation

Comprehensive benchmarking studies have been conducted to identify the most accurate computational methods for studying sulfur-centered reactivity [7] [12]. These studies have compared the performance of various density functional theory methods against high-level coupled-cluster calculations. The results indicate that hybrid functionals such as M06-2X, B3LYP-D3(BJ), and ωB97X-D provide the best balance of accuracy and computational efficiency for studying sulfoximine systems [7] [12].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant